Orbifloxacin Orbifloxacin Orbifloxacin is a member of quinolines.
Orbifloxacin is a fluoroquinolone antibiotic. It is marketed by Schering-Plough Animal Health and approved for certain infections in dogs.
See also: Mometasone Furoate; Orbifloxacin; posaconazole (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 113617-63-3
VCID: VC0538191
InChI: InChI=1S/C19H20F3N3O3/c1-8-5-24(6-9(2)23-8)17-14(21)13(20)12-16(15(17)22)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6H2,1-2H3,(H,27,28)/t8-,9+
SMILES: CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F
Molecular Formula: C19H20F3N3O3
Molecular Weight: 395.4 g/mol

Orbifloxacin

CAS No.: 113617-63-3

Cat. No.: VC0538191

Molecular Formula: C19H20F3N3O3

Molecular Weight: 395.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Orbifloxacin - 113617-63-3

Specification

CAS No. 113617-63-3
Molecular Formula C19H20F3N3O3
Molecular Weight 395.4 g/mol
IUPAC Name 1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C19H20F3N3O3/c1-8-5-24(6-9(2)23-8)17-14(21)13(20)12-16(15(17)22)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6H2,1-2H3,(H,27,28)/t8-,9+
Standard InChI Key QIPQASLPWJVQMH-DTORHVGOSA-N
Isomeric SMILES C[C@@H]1CN(C[C@@H](N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F
SMILES CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F
Canonical SMILES CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile

Mechanism of Action

Orbifloxacin belongs to the 4-fluoroquinolone class, exerting concentration-dependent bactericidal effects by targeting DNA gyrase and topoisomerase IV enzymes. This dual inhibition disrupts DNA replication and repair, leading to rapid bacterial cell death . Its spectrum of activity extends to Klebsiella spp., Shigella, Mycoplasma, and Chlamydia, though resistance is observed in Pseudomonas and Enterococcus strains .

Pharmacokinetic Properties

Orbifloxacin demonstrates high oral bioavailability (>95%) across species, with plasma concentrations exceeding the minimum inhibitory concentration (MIC) for susceptible pathogens for 12–24 hours post-administration . Key pharmacokinetic parameters are summarized in Table 1.

Table 1: Comparative Pharmacokinetic Parameters of Orbifloxacin

SpeciesDose (mg/kg)RouteC~max~ (μg/mL)T~max~ (h)AUC (μg·h/mL)Half-life (h)Bioavailability (%)
Rabbit 10Oral1.21.518.46.898
Rabbit 20Oral2.42.042.17.297
Hanwoo Cow 3IM1.171.0425.34.5101.4
Dog 7.5Oral3.81.235.68.1>95

In rabbits, orbifloxacin’s plasma concentration remained above 0.1 μg/mL (MIC for common pathogens) for 12 and 24 hours at 10 mg/kg and 20 mg/kg doses, respectively . In cattle, intramuscular administration achieved complete absorption (101.4% bioavailability) and sustained bactericidal levels .

Clinical Applications in Veterinary Medicine

Approved Indications

Orbifloxacin is indicated for:

  • Skin and soft tissue infections (wounds, abscesses) in cats and dogs .

  • Urinary tract infections (cystitis) in dogs .

  • Respiratory infections in cattle caused by Mannheimia haemolytica .

Dosing Regimens

  • Cats: 3.4 mg/kg (7.5 mg/lb) orally once daily .

  • Dogs: 2.5–7.5 mg/kg orally once daily .

  • Cattle: 2.5–5 mg/kg intramuscularly once daily .

The patented Ion Exchange taste-masking technology in Orbax Oral Suspension enhances palatability, ensuring compliance in cats and small dogs .

Pharmacodynamic Optimization

MIC and AUC/MIC Targets

Orbifloxacin’s efficacy correlates with the ratio of area under the curve to MIC (AUC/MIC). Against M. haemolytica in cattle, AUC~24h~/MIC values of 32.7 h, 51.6 h, and 102.6 h achieve bacteriostatic, bactericidal, and bacterial eradication effects, respectively . For pathogens with MIC ≤0.1 μg/mL, standard doses maintain plasma concentrations above MIC for >12 hours .

Protein Binding and Tissue Penetration

With only 14.76% serum protein binding in cattle, orbifloxacin achieves high tissue penetration, particularly in the respiratory and urinary tracts . This property underpins its utility in treating deep-seated infections.

Adverse Effects and Contraindications

Musculoskeletal Effects

Juvenile animals are susceptible to quinolone-induced arthropathy, characterized by cartilage erosion in weight-bearing joints. Dogs are particularly sensitive, warranting strict adherence to age and weight guidelines .

Central Nervous System (CNS) Toxicity

Rare cases of CNS stimulation (e.g., seizures) have been reported in animals with pre-existing neurological conditions . Concurrent use with cation-containing products (e.g., antacids) reduces absorption, necessitating dose separation .

Future Research Directions

While orbifloxacin’s pharmacokinetics and safety are well-documented in dogs, cats, and cattle, gaps remain in:

  • Long-term toxicity studies in exotic species (e.g., rabbits, rodents).

  • Resistance patterns in E. coli and Staphylococcus isolates.

  • Efficacy against emerging pathogens in aquaculture and poultry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator